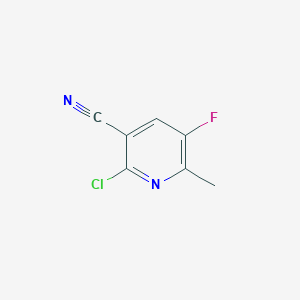

2-Chloro-5-fluoro-6-methylnicotinonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-fluoro-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c1-4-6(9)2-5(3-10)7(8)11-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBNCYKNWLEGFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620246 | |

| Record name | 2-Chloro-5-fluoro-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474826-15-8 | |

| Record name | 2-Chloro-5-fluoro-6-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pivotal Role of Nicotinonitrile Scaffolds in Heterocyclic Chemistry

Nicotinonitrile, or 3-cyanopyridine (B1664610), and its derivatives represent a critical class of compounds in heterocyclic chemistry. The presence of the cyano group on the pyridine (B92270) ring imparts unique electronic properties and provides a versatile chemical handle for a variety of transformations. These derivatives are foundational scaffolds in the synthesis of more complex molecular architectures.

The strategic importance of the nicotinonitrile core lies in its prevalence in numerous biologically active molecules and functional materials. The pyridine nitrogen atom can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The cyano group, an electron-withdrawing moiety, modulates the reactivity of the pyridine ring and can be readily converted into other functional groups such as carboxylic acids, amides, and amines. This versatility makes nicotinonitrile derivatives invaluable building blocks in the development of novel compounds with diverse applications.

The Expanding Research Landscape of Halogenated Pyridine Carbonitriles

The introduction of halogen atoms onto the pyridine (B92270) carbonitrile framework significantly expands the chemical space and synthetic utility of this class of compounds. Halogenation at specific positions of the pyridine ring allows for fine-tuning of the electronic and steric properties of the molecule. This, in turn, can profoundly influence its reactivity and biological activity.

Halogenated pyridine carbonitriles are key intermediates in a multitude of chemical syntheses. The halogen atoms serve as reactive sites for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the facile introduction of a wide array of substituents. Furthermore, the nature and position of the halogen can direct subsequent chemical transformations, providing a powerful tool for regioselective synthesis. In the context of medicinal chemistry, halogenation is a widely employed strategy to enhance the potency, selectivity, and metabolic stability of drug candidates.

Focused Academic Inquiry into 2 Chloro 5 Fluoro 6 Methylnicotinonitrile

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, more readily available starting materials. For this compound, the analysis involves strategically disconnecting the functional groups—chloro, fluoro, methyl, and nitrile—from the pyridine core.

A plausible retrosynthetic route identifies a multi-substituted pyridine as a key precursor. One effective strategy involves the selective functionalization of a di-halogenated pyridine derivative. For instance, the target molecule can be envisioned as arising from a 2,6-dichloro-5-fluoronicotinonitrile intermediate via a selective dechlorination at the 6-position. This pinpoints 2,6-dichloro-5-fluoronicotinic acid and its derivatives as crucial precursors. google.com The synthesis of this precursor can be achieved from simpler acyclic compounds. For example, a process starting from ethyl fluoroacetate (B1212596) and ethyl formate (B1220265) can yield methyl 2,6-dihydroxy-5-fluoronicotinate, which is then converted to the key 2,6-dichloro-5-fluoronicotinic acid precursor. google.com This step-wise approach allows for the controlled introduction of the required functional groups onto the pyridine ring.

Selective Functionalization Approaches

Achieving the specific arrangement of substituents in this compound hinges on selective functionalization reactions that can differentiate between similar reactive sites on the pyridine ring.

Catalytic Hydrogenation for Halogen Selective Dechlorination in Nicotinonitrile Precursors

A critical step in the synthesis from a di-halogenated precursor is the selective removal of one of two chlorine atoms. Catalytic hydrogenation offers a powerful method for achieving this transformation with high regioselectivity. The synthesis of related 2-chloro-5-fluoro-nicotinates has been successfully demonstrated by the selective removal of the chlorine atom at the 6-position from 2,6-dichloro-5-fluoro-nicotinic acid and its esters. google.com

The choice of catalyst is paramount in controlling the outcome of the selective dechlorination. Several catalysts have proven effective for this purpose:

Lindlar's Catalyst : Traditionally used for the partial hydrogenation of alkynes, this poisoned palladium catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline) exhibits excellent selectivity in dehalogenation reactions. nih.gov It can selectively reduce the more reactive C-Cl bond while leaving other functional groups intact. google.com

Raney's Nickel : This high-surface-area nickel catalyst is widely used for hydrogenations. primescholars.com While highly active, its selectivity can be influenced by the specific preparation of the catalyst and the reaction conditions. google.com In some cases, specific models of Raney's nickel are required to achieve the desired product.

Palladium-Carbon (Pd/C) : A versatile and common hydrogenation catalyst, Pd/C is also effective for selective dechlorination. Its activity and selectivity can be tuned by varying the palladium loading and the support material.

To maximize the yield and selectivity of the dechlorination, careful optimization of reaction conditions is necessary. Key parameters include the use of auxiliary agents, solvents, pressure, and temperature. An alkaline auxiliary agent, such as triethylamine, is often added to neutralize the HCl formed during the reaction, preventing catalyst deactivation and side reactions.

Below is a table summarizing typical reaction parameters for the selective catalytic hydrogenation of 2,6-dichloro-5-fluoro-nicotinate precursors. google.com

| Parameter | Condition | Purpose / Notes |

|---|---|---|

| Catalyst | Lindlar's Catalyst, Raney's Nickel, or Palladium-Carbon | Choice of catalyst is critical for selectivity. |

| Auxiliary Agent | Triethylamine | Acts as an HCl scavenger. |

| Solvent | Methanol (B129727), Ethanol, Ethyl Acetate, Tetrahydrofuran (THF) | Solvent choice can affect reaction rate and catalyst activity. |

| Pressure | Normal pressure to 5 atmospheres | Higher pressure can increase reaction rate but may reduce selectivity. |

| Temperature | 20–50 °C | Moderate temperatures are typically sufficient and favor selectivity. |

Nucleophilic Aromatic Substitution (SNAr) Pathways on Halogenated Pyridines and Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine. wikipedia.org The presence of electron-withdrawing groups (such as the nitrile group and halogens) activates the pyridine ring towards attack by nucleophiles. wikipedia.orgnih.gov This pathway is crucial both for preparing the halogenated precursors and for introducing other functionalities.

In halogenated pyridines, the positions ortho and para to the ring nitrogen are particularly activated for SNAr. youtube.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is key to the reaction's success. Halogen exchange (Halex) reactions, where a fluoride (B91410) ion displaces a chloride, are a common application of SNAr in the synthesis of fluorinated heterocycles.

Methylation Strategies in the Synthesis of Nicotinonitrile Derivatives

The introduction of a methyl group onto the pyridine ring can be accomplished through various methods. For a precursor that already contains the chloro and fluoro substituents, a direct C-H methylation could be challenging due to regioselectivity issues. A more common approach involves building the ring with the methyl group already in place or using cross-coupling reactions.

However, direct methylation strategies on pyridine rings have been developed:

Raney Nickel Catalyzed Methylation : A procedure for the selective mono-α-methylation (at the position next to the nitrogen) of pyridines has been developed using a Raney nickel catalyst in the presence of a high-boiling alcohol like 1-decanol. researchgate.net This method operates at ambient pressure but requires high temperatures.

Rhodium Catalyzed Methylation : More recent methods utilize rhodium catalysts to directly methylate the C-3 or C-5 positions of pyridines using methanol or formaldehyde (B43269) as the methyl source. rsc.org

Cross-Coupling Reactions : If a suitable precursor, such as 2,6-dichloro-5-fluoronicotinonitrile, is available, the methyl group could potentially be introduced via a Suzuki-Miyaura cross-coupling reaction, which is a paramount method for such transformations. researchgate.net This would involve reacting the chlorinated precursor with a methylboronic acid derivative in the presence of a palladium catalyst.

These advanced methodologies provide a robust toolbox for the precise and efficient synthesis of this compound and its analogues, enabling the production of these valuable chemical intermediates.

One-Pot and Multicomponent Reaction Development for Substituted Nicotinonitrile Synthesis

The synthesis of substituted nicotinonitriles, including halogenated analogues, has been significantly advanced by the development of one-pot and multicomponent reactions (MCRs). researchgate.net These strategies are highly valued in modern organic chemistry as they allow for the construction of complex molecules from simple precursors in a single synthetic operation, which minimizes labor, time, and waste. researchgate.net MCRs are particularly advantageous as they enhance molecular diversity and complexity by combining three or more reactants in a single pot. researchgate.net

A common approach for synthesizing highly functionalized pyridines, including nicotinonitrile derivatives, involves the condensation of various starting materials. researchgate.net For instance, the reaction of 1,3-diarylprop-2-en-1-ones with malononitrile (B47326) can afford nicotinonitrile derivatives through a Michael addition followed by cyclization. researchgate.net Another versatile method is the multicomponent condensation of aromatic aldehydes, acetophenones, and cyanothioacetamide, which provides a route to various pyridine derivatives. researchgate.net

One-pot multicomponent reactions have also been successfully employed to generate pyridone intermediates, which can then be further functionalized to yield a library of 2-oxopyridine (B1149257) carbonitriles. researchgate.net This strategy often involves regioselective nucleophilic substitution reactions to introduce various substituents onto the pyridine ring. researchgate.net The initial pyridone intermediates are synthesized through a one-pot reaction, and subsequent reactions with agents like phenacyl halides can produce the desired nicotinonitrile derivatives in good yields. researchgate.net

The reaction conditions for these multicomponent syntheses can vary, with some proceeding under mild, solvent-free conditions at room temperature, while others may require heating or the use of a catalyst. acs.orgnih.gov For example, a facile one-pot, three-component reaction for the synthesis of nicotinonitriles from ketones has been developed using a chloromethyleneiminium salt. acs.org Additionally, the synthesis of 2-aminonicotinonitrile derivatives can be achieved through the cyclization of chalcones with malononitrile in the presence of ammonium (B1175870) acetate. nih.gov

| Reactants | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Aromatic aldehydes, Acetophenones, Cyanothioacetamide | Not specified | Substituted Nicotinonitriles and Thieno[2,3-b]pyridines | researchgate.net |

| 1,3-Diarylprop-2-en-1-ones, Malononitrile | Not specified (Michael addition/cyclization) | Nicotinonitrile derivatives | researchgate.net |

| Chalcone derivatives, Malononitrile | Ammonium acetate | 2-Aminonicotinonitrile derivatives | nih.gov |

| Ketones | Chloromethyleneiminium salt | Nicotinonitriles | acs.org |

| 3-Aryl-2-cyano-prop-2-enethioamide derivatives, N-(4-fluorophenyl)-3-oxobutanamide | Piperidine | Pyridine-2(1H) thione derivatives (precursors to nicotinamides) | acs.org |

Green Chemistry Considerations in Synthetic Route Design for Halogenated Nicotinonitriles

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals and complex chemical intermediates like halogenated nicotinonitriles to minimize environmental impact and enhance sustainability. nih.govboehringer-ingelheim.com The core tenets of green chemistry focus on reducing waste, improving atom economy, minimizing the use of hazardous substances, and increasing energy efficiency. mdpi.com

For the synthesis of halogenated nicotinonitriles, several green chemistry approaches can be considered. The use of one-pot and multicomponent reactions, as discussed in the previous section, is inherently a green strategy as it reduces the number of synthetic steps, minimizes the use of solvents for purification of intermediates, and consequently decreases waste generation. nih.gov

The choice of solvent is a critical aspect of green chemistry. totalpharmaceuticaltopics.com Traditional organic solvents are often volatile, toxic, and difficult to dispose of. The pharmaceutical industry is actively seeking to replace these with greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents. mdpi.comtotalpharmaceuticaltopics.com For instance, eucalyptol (B1671775) has been investigated as a bio-based solvent for multicomponent reactions to synthesize highly functionalized pyridines, demonstrating its potential as a sustainable alternative to conventional solvents like chloroform, ethanol, and methanol. researchgate.net In some cases, solvent-free synthesis methods, such as mechanochemical grinding, can be employed to further reduce the environmental impact. mdpi.com

Process intensification, which includes techniques like continuous processing and the use of microwave irradiation, can also contribute to a greener synthesis. nih.govmdpi.com Microwave-assisted synthesis has been shown to offer benefits such as significantly shorter reaction times, higher product yields, and easier purification, all of which align with the principles of green chemistry. mdpi.com

| Green Chemistry Principle | Application in Synthesis | Potential Benefits | Reference |

|---|---|---|---|

| Waste Prevention | One-pot and multicomponent reactions | Reduced number of steps, less purification waste | nih.gov |

| Atom Economy | Multicomponent reactions that incorporate most atoms from reactants into the final product | Higher efficiency, less raw material waste | nih.gov |

| Safer Solvents and Auxiliaries | Use of water, supercritical CO2, or bio-based solvents like eucalyptol; solvent-free conditions | Reduced toxicity and environmental pollution | researchgate.netmdpi.comtotalpharmaceuticaltopics.com |

| Design for Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature and pressure | Reduced energy consumption, shorter reaction times | mdpi.com |

| Catalysis | Use of highly selective and recyclable catalysts | Increased reaction rates, reduced waste, potential for catalyst reuse | google.com |

Halogen Reactivity and Regioselectivity Studies on the Pyridine Ring

The pyridine ring of this compound is substituted with two different halogen atoms, chlorine at the 2-position and fluorine at the 5-position. The reactivity of these halogens, particularly in nucleophilic aromatic substitution (SNAr) reactions, is a key aspect of the molecule's chemistry. The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the electron-withdrawing effects of the nitrile (-CN), chloro (-Cl), and fluoro (-F) substituents. This electronic deficiency makes the ring susceptible to attack by nucleophiles.

Generally, in SNAr reactions on halogenated pyridines, the positions most activated towards nucleophilic attack are the ortho (2,6) and para (4) positions relative to the ring nitrogen. In this compound, the chlorine atom is at the highly activated 2-position. The reactivity of halogens as leaving groups in SNAr reactions is not solely based on electronegativity but on a combination of factors, including the stability of the intermediate (Meisenheimer complex). Although fluorine is more electronegative, the C-Cl bond is weaker than the C-F bond, often making chloride a better leaving group. However, the high electronegativity of fluorine can significantly stabilize the negative charge in the Meisenheimer complex, thereby lowering the activation energy for its displacement. For instance, in related chloro-fluoro substituted pyridines, fluorine at an activated position is often preferentially displaced over chlorine at a less activated one. evitachem.com

Studies on similar systems demonstrate that the regioselectivity of nucleophilic substitution is predictable. The chlorine at the C2 position is expected to be the primary site of reaction due to the strong activation by the adjacent ring nitrogen and the nitrile group at C3.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

| Position | Halogen | Electronic Activation | Predicted Reactivity |

|---|---|---|---|

| C2 | Chlorine | Activated by ring nitrogen (ortho) and nitrile group | High |

Nitrile Group Transformations

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important functionalities like carboxylic acids, amides, and amines.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2-chloro-5-fluoro-6-methylnicotinic acid) or, under milder conditions, the amide (2-chloro-5-fluoro-6-methylnicotinamide). evitachem.com This transformation is a standard procedure in organic synthesis. For example, related 2-chloro-5-fluoro-nicotinates have been hydrolyzed to 2-chloro-5-fluoro-nicotinic acid using alkaline substances such as sodium hydroxide (B78521) or potassium hydroxide at room temperature. google.com

Reaction Scheme: Hydrolysis of Nitrile Group

This compound + H₂O/H⁺ → 2-Chloro-5-fluoro-6-methylnicotinic acid

This compound + H₂O/OH⁻ → 2-Chloro-5-fluoro-6-methylnicotinamide (partial hydrolysis)

Reduction Reactions (e.g., to Amines)

The nitrile group is readily reducible to a primary amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. evitachem.com The reduction of the nitrile group in this compound would yield (2-chloro-5-fluoro-6-methylpyridin-3-yl)methanamine. Care must be taken during catalytic hydrogenation, as certain catalysts, like Raney Nickel, can sometimes lead to dechlorination of the pyridine ring, although it is often selective for other groups. googleapis.com

Table 2: Common Reagents for Nitrile Reduction

| Reagent | Product | Typical Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Anhydrous ether or THF, followed by aqueous workup |

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring System

The pyridine ring is analogous to a benzene (B151609) ring with one CH group replaced by a nitrogen atom. The greater electronegativity of nitrogen causes a significant decrease in the electron density of the ring, making it much less reactive towards electrophilic substitution than benzene. uoanbar.edu.iq The presence of multiple electron-withdrawing groups (Cl, F, CN) on this compound further deactivates the ring, rendering electrophilic substitution reactions, such as nitration or Friedel-Crafts reactions, extremely difficult and unlikely to occur under standard conditions. uoanbar.edu.iq

Conversely, this electron deficiency makes the pyridine ring highly susceptible to nucleophilic attack. uoanbar.edu.iq As discussed in section 3.1, nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this molecule. The π-electron density is lowest at the C2 and C4 positions, making them the most favorable sites for nucleophilic attack. uoanbar.edu.iq In this specific compound, the C2 position, bearing the chlorine atom, is the most electrophilic center and the primary target for nucleophiles.

Coupling Reactions for Derivatization

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simpler precursors.

Carbon-Carbon Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.org This reaction is widely used to form carbon-carbon bonds. libretexts.orgtcichemicals.com

The 2-chloro-substituent on this compound is well-suited for Suzuki-Miyaura coupling. Aryl chlorides, particularly those on electron-deficient heteroaromatic rings like pyridine, are known to be effective substrates. nih.gov The general catalytic cycle involves three main steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

This methodology allows for the introduction of a wide variety of alkyl, alkenyl, or aryl groups at the C2 position of the pyridine ring. Studies on the Suzuki-Miyaura reactions of 2,6-dichloropyridines have shown that selective mono-alkylation or mono-arylation at the 2-position can be achieved with high efficiency, demonstrating the feasibility of this transformation. nih.govresearchgate.net

Table 3: Example Suzuki-Miyaura Reaction Components

| Component | Role | Example |

|---|---|---|

| Substrate | Electrophile | This compound |

| Coupling Partner | Nucleophile | Phenylboronic acid, Alkyl pinacol (B44631) boronic esters |

| Catalyst | Active Species | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | Stabilizes Catalyst | PPh₃, FcPPh₂ |

| Base | Activates Boronic Acid | K₂CO₃, K₃PO₄ |

This reaction provides a robust method for derivatizing the this compound core, leading to a diverse range of substituted pyridine compounds.

Cross-Dehydrogenative Coupling Approaches

Cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical strategy in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through the direct coupling of two different C-H bonds. While specific literature detailing the cross-dehydrogenative coupling of this compound is not extensively available, the reactivity of this molecule can be inferred from studies on related methyl-substituted and electron-deficient pyridine systems. The presence of a methyl group at the C6 position offers a primary site for C(sp³)–H functionalization, which is a common target for CDC reactions.

The electronic nature of the pyridine ring in this compound is significantly influenced by the presence of three electron-withdrawing substituents: a chloro group at C2, a fluoro group at C5, and a cyano group at C3. These groups collectively reduce the electron density of the pyridine ring, which can impact the feasibility and outcome of various CDC methodologies. Generally, electron-deficient heteroarenes can be challenging substrates for direct C-H functionalization. However, radical-based approaches have shown promise for the functionalization of such systems.

One of the most plausible CDC strategies for this compound involves the functionalization of the C6-methyl group. Research on simpler analogs, such as 2-methylpyridine (B31789), has demonstrated the viability of copper-mediated CDC reactions. For instance, the copper(I)-catalyzed formal CDC reaction of 2-methylpyridine with methyl ketones has been reported to yield (E)-(pyridin-2-yl)enones. fudan.edu.cnnih.gov The proposed mechanism for this transformation involves the initial oxidation of the methyl group to an aldehyde, which then undergoes condensation with the methyl ketone. fudan.edu.cnnih.gov This suggests that a similar pathway could be envisioned for this compound, where the methyl group is first oxidized to a formyl group, followed by coupling with a suitable partner.

The reaction conditions for such a transformation would likely involve a copper catalyst, an oxidant, and a suitable solvent. The choice of oxidant is critical and can influence the reaction pathway and yield. The reactivity of the methyl group in this compound may be attenuated by the electron-withdrawing nature of the pyridine ring, potentially requiring more forcing reaction conditions compared to simpler methylpyridines.

An alternative approach could involve a radical-mediated pathway, where a hydrogen atom is abstracted from the methyl group to generate a benzyl-type radical. This radical could then be trapped by a suitable coupling partner. Radical-mediated C-H oxygenation reactions, for instance, have been shown to be effective for the functionalization of C(sp³)–H bonds. rsc.org Such a process could be initiated by a chlorine radical generated under light irradiation, with molecular oxygen serving as the oxidant. rsc.org

The table below summarizes potential cross-dehydrogenative coupling approaches for this compound based on analogous systems.

| Coupling Partner | Catalyst/Mediator | Proposed Intermediate | Potential Product Type |

| Methyl Ketones | Copper(I) salts | 2-Chloro-5-fluoro-6-formylnicotinonitrile | β-Aryl-α,β-unsaturated ketones |

| Benzamides | Copper(I) salts | 2-Chloro-5-fluoro-6-formylnicotinonitrile | N-(pyridin-6-ylmethyl)amides |

| Alkenes | Radical Initiator | 2-Chloro-5-fluoro-6-(nitrilomethyl) radical | Substituted pyridylethylenes |

| Arenes | Radical Initiator | 2-Chloro-5-fluoro-6-(nitrilomethyl) radical | 6-Benzylnicotinonitrile derivatives |

It is important to note that the regioselectivity of CDC reactions on the pyridine ring itself (C-H bonds at the aromatic core) would likely be challenging due to the deactivating effect of the existing substituents. However, the methyl group provides a more accessible handle for functionalization via CDC. Further experimental investigation is required to determine the optimal conditions and scope of cross-dehydrogenative coupling reactions involving this compound.

Comprehensive Spectroscopic Characterization and Structural Analysis Techniques for 2 Chloro 5 Fluoro 6 Methylnicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-Chloro-5-fluoro-6-methylnicotinonitrile, a multi-faceted NMR approach, including ¹H, ¹³C, and ¹⁹F NMR, is essential for unambiguous structural confirmation.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its electronic environment, and the coupling between neighboring protons reveals their connectivity. In the case of this compound, the ¹H NMR spectrum is expected to show two distinct signals corresponding to the aromatic proton and the methyl group protons.

The single aromatic proton, located at position 4 of the pyridine (B92270) ring, is anticipated to appear as a doublet. Its chemical shift will be influenced by the adjacent electron-withdrawing cyano group and the fluorine atom at position 5. The methyl group protons at position 6 are expected to produce a singlet, as there are no adjacent protons to couple with. The predicted chemical shifts are detailed in the table below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | 7.8 - 8.2 | d |

Disclaimer: The data in this table is predictive and based on the analysis of similar structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its attached atoms.

The spectrum is expected to display seven signals, corresponding to the six carbons of the pyridine ring and the one carbon of the methyl group. The carbon atom of the cyano group (-CN) will typically appear in the 115-120 ppm range. The carbons attached to the electronegative chlorine and fluorine atoms (C-2 and C-5) will be significantly deshielded and appear at higher chemical shifts. The presence of the methyl group will also influence the chemical shift of the carbon to which it is attached (C-6).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 150 - 155 |

| C-3 | 110 - 115 |

| C-4 | 140 - 145 |

| C-5 | 155 - 160 (d, JC-F) |

| C-6 | 150 - 155 |

| -CN | 115 - 120 |

Disclaimer: The data in this table is predictive and based on the analysis of similar structures. Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituents

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to study fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and is 100% abundant, making this technique particularly informative. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at position 5.

The chemical shift of this fluorine signal will provide information about its electronic environment. Furthermore, coupling between the fluorine and the adjacent proton (H-4) and carbon atoms can be observed, providing further confirmation of the molecular structure. The signal for the fluorine atom is likely to appear as a doublet due to coupling with the H-4 proton.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity between atoms.

COSY (¹H-¹H Correlation): A COSY spectrum would show a cross-peak between the aromatic proton (H-4) and any protons it is coupled to. In this case, since there is only one aromatic proton, significant cross-peaks within the aromatic region are not expected, but it would confirm the absence of other vicinal or geminal protons.

HSQC (¹H-¹³C Correlation): An HSQC experiment would reveal one-bond correlations between protons and the carbons to which they are directly attached. For instance, it would show a cross-peak between the methyl protons and the methyl carbon, and another between the H-4 proton and the C-4 carbon. This is crucial for the definitive assignment of the proton and carbon signals.

These 2D NMR experiments, in conjunction with the 1D NMR data, would provide an unambiguous and complete assignment of all the proton and carbon signals, thus confirming the proposed structure of this compound.

Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, provides information about the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, which are characteristic of the functional groups present in the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups and the pyridine ring structure.

C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹ due to the stretching vibration of the nitrile group (C≡N). This is a highly characteristic peak for nitriles.

C-H Stretch: The stretching vibrations of the C-H bonds in the methyl group will appear in the region of 2900-3000 cm⁻¹. Aromatic C-H stretching may be observed as a weaker band around 3000-3100 cm⁻¹.

C=C and C=N Stretches: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-F Stretch: The C-F stretching vibration will likely result in a strong absorption band in the 1000-1300 cm⁻¹ region.

CH₃ Bending: The bending vibrations of the methyl group will be visible in the 1375-1450 cm⁻¹ range.

The analysis of these characteristic absorption bands in the FTIR spectrum provides valuable evidence for the presence of the key functional groups in this compound, complementing the structural information obtained from NMR spectroscopy.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| C-H Stretch (Methyl) | 2900 - 3000 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Weak |

| C=C, C=N Stretches (Ring) | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1000 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Disclaimer: The data in this table is predictive and based on the analysis of similar structures. Actual experimental values may vary.

Raman Spectroscopy

Detailed experimental or computational Raman spectroscopic data for this compound, which would provide insights into its molecular vibrations and structural fingerprint, are not available in published literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the electronic transitions of this compound, which would be determined through UV-Vis spectroscopy, has not been documented. Data on its absorption maxima and corresponding electronic transitions are absent from scientific databases.

X-ray Crystallography for Solid-State Molecular Architecture

There are no published X-ray crystallography studies for this compound. Consequently, definitive data on its solid-state molecular structure, bond lengths, bond angles, and crystal packing are not available.

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Fluoro 6 Methylnicotinonitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a detailed picture of the molecule's stability, reactivity, and physical properties.

Density Functional Theory (DFT) Optimizations of Molecular Conformations

Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. nanobioletters.com This process involves calculating the electron density of the system to determine its energy. For a molecule like 2-Chloro-5-fluoro-6-methylnicotinonitrile, DFT calculations would identify the most stable arrangement of its constituent atoms by exploring the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's steric and electronic properties and how it might interact with other molecules.

Basis Set Selection and Level of Theory Considerations (e.g., B3LYP, WB97XD)

The accuracy of DFT calculations is highly dependent on the chosen level of theory and basis set. The level of theory refers to the specific functional used, with B3LYP (Becke, 3-parameter, Lee-Yang-Parr) being a popular hybrid functional that combines Hartree-Fock theory with DFT. nih.gov Another commonly used functional is WB97XD, which is a long-range corrected functional that is particularly effective for systems where non-covalent interactions are important.

The basis set is a set of mathematical functions used to describe the orbitals of the atoms in the molecule. Larger basis sets, such as 6-311++G(d,p), provide a more accurate description of the electron distribution but require more computational resources. core.ac.uk The selection of an appropriate functional and basis set is a critical step in obtaining reliable theoretical results that can be meaningfully compared with experimental data. For instance, studies on related chloro- and fluoro-substituted aromatic compounds have demonstrated that the B3LYP functional paired with a split-valence basis set like 6-311++G(d,p) provides a good balance of accuracy and computational cost for geometry optimization and frequency calculations. core.ac.ukdergipark.org.tr

Prediction and Interpretation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. These theoretical spectra can be used to assign experimental bands, understand the origin of spectroscopic features, and identify unknown compounds.

Simulated Vibrational Spectra (FTIR, Raman) for Comparative Analysis

Theoretical vibrational analysis can be performed on the optimized molecular geometry to predict the infrared (FTIR) and Raman spectra. These calculations determine the frequencies and intensities of the fundamental vibrational modes of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

By comparing the simulated spectra with experimentally recorded spectra, a detailed assignment of the observed vibrational bands can be made. researchgate.net For this compound, this would involve identifying the characteristic frequencies for the C≡N (nitrile) stretch, C-Cl stretch, C-F stretch, and various vibrations of the pyridine (B92270) ring and the methyl group. Discrepancies between calculated and experimental frequencies, which often arise from the neglect of anharmonicity in the calculations, can be corrected using empirical scaling factors to improve the agreement. nih.gov

Table 1: Representative Vibrational Modes and Their Typical Frequency Ranges

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (methyl) | 3000 - 2850 |

| C≡N stretching | 2260 - 2200 |

| C=C and C=N ring stretching | 1600 - 1400 |

| C-H in-plane bending | 1300 - 1000 |

| C-F stretching | 1250 - 1000 |

| C-Cl stretching | 850 - 550 |

| Ring bending modes | Below 800 |

Note: This table provides general ranges. The precise calculated frequencies would be specific to the molecule's optimized geometry and electronic structure.

Theoretical NMR Chemical Shifts and Spin-Spin Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are sensitive to the local electronic environment of each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used for this purpose within the DFT framework. researchgate.net

Calculated chemical shifts for the hydrogen and carbon atoms in this compound would be compared to a reference compound, typically tetramethylsilane (B1202638) (TMS), to obtain theoretical spectra. These predictions can aid in the assignment of complex experimental NMR spectra and can be particularly useful for distinguishing between different isomers. Furthermore, calculations can also provide information on spin-spin coupling constants between neighboring nuclei, offering deeper insights into the bonding and connectivity within the molecule.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Key Functional Groups

| Carbon Atom Environment | Expected Chemical Shift Range (ppm) |

| C in C≡N (nitrile) | 110 - 125 |

| Aromatic C-Cl | 125 - 140 |

| Aromatic C-F | 155 - 170 |

| Other aromatic carbons | 120 - 150 |

| C in CH₃ (methyl) | 15 - 30 |

Note: These are estimated ranges. Actual theoretical values would depend on the specific electronic structure calculated by the chosen DFT method.

UV-Vis Absorption Predictions and Electronic Band Gap Analysis

Theoretical methods can also predict the electronic absorption spectrum (UV-Vis) of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net These transition energies correspond to the wavelengths of light that the molecule absorbs.

The analysis of the UV-Vis spectrum provides information about the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is known as the electronic band gap, which is a key parameter for understanding the molecule's reactivity and its potential applications in materials science. thermofisher.com A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and potentially more reactive. For this compound, TD-DFT calculations would predict the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Analysis of Molecular Reactivity and Stability Descriptors

Computational analysis is a powerful tool for predicting the reactivity and stability of a molecule. By employing methods like Density Functional Theory (DFT), researchers can calculate a variety of electronic properties that serve as descriptors for how the molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher energy HOMO indicates a greater propensity for the molecule to donate electrons to an electrophile.

LUMO: This orbital acts as an electron acceptor. A lower energy LUMO suggests the molecule is more likely to accept electrons from a nucleophile.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For related chlorinated and fluorinated pyridines, the nature and position of the halogen substituents significantly influence the FMO energies and the resulting energy gap. rsc.org

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following values are for illustrative purposes only, as specific experimental or calculated data for this compound is not available.)

| Parameter | Energy (eV) |

| EHOMO | -7.50 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 6.30 |

A Molecular Electrostatic Potential (MEP) surface is a 3D map that visualizes the charge distribution of a molecule. It is used to predict how a molecule will interact with other chemical species. Different colors on the MEP map represent different electrostatic potential values:

Red: Indicates regions of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack. In a molecule like this compound, these regions would be anticipated around the nitrogen atom of the pyridine ring and the nitrogen of the nitrile group due to their high electronegativity.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green/Yellow: Represents areas with neutral or near-zero potential.

The MEP surface provides valuable insights into a molecule's shape, size, and reactive sites. rsc.org

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify a molecule's reactivity. These descriptors are derived from conceptual DFT.

Chemical Hardness (η): Defined as half the HOMO-LUMO gap, hardness measures the resistance of a molecule to change its electron configuration. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Formula: η ≈ (ELUMO - EHOMO) / 2

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Formula: χ ≈ -(EHOMO + ELUMO) / 2

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. A higher electrophilicity index indicates a stronger electrophile.

Formula: ω = χ² / (2η)

Table 2: Hypothetical Global Reactivity Descriptors (Note: The following values are for illustrative purposes only and are derived from the hypothetical data in Table 1.)

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 3.15 |

| Electronegativity (χ) | 4.35 |

| Electrophilicity Index (ω) | 3.00 |

Solvation Effects and Intermolecular Interactions through Computational Models

The behavior of a molecule can change significantly when it is in a solution compared to the gas phase. Computational models can simulate these environmental effects.

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), are commonly used. researchgate.net In this approach, the solvent is not represented by individual molecules but as a continuous medium with a specific dielectric constant. This continuum creates a "reaction field" that interacts with the solute molecule, polarizing its electron density. This method is computationally efficient for calculating how a solvent might affect the molecule's geometry, electronic properties, and reactivity indices.

Explicit Solvation Models provide a more detailed picture by including a finite number of individual solvent molecules around the solute. This allows for the direct investigation of specific intermolecular interactions, such as hydrogen bonding. While more computationally intensive, this method can offer deeper insights into the microsolvation environment. For pyridine derivatives, such models can elucidate specific interactions between solvent molecules (like water) and the nitrogen atom of the pyridine ring. researchgate.net

Advanced Applications and Role in Chemical Synthesis and Materials Science

2-Chloro-5-fluoro-6-methylnicotinonitrile as a Versatile Synthetic Intermediate

This compound is a highly functionalized pyridine (B92270) derivative, making it a valuable and versatile intermediate in organic synthesis. The reactivity of this compound is dictated by the interplay of its various substituents. The chloro and fluoro groups activate the pyridine ring for nucleophilic substitution reactions, while the cyano and methyl groups can undergo a variety of chemical transformations.

The chlorine atom at the 2-position is particularly susceptible to displacement by a wide range of nucleophiles. This allows for the introduction of diverse functional groups, such as amines, alcohols, and thiols, leading to the synthesis of a vast array of substituted nicotinonitrile derivatives. For instance, in related 2-chloronicotinonitriles, the chloro group can be readily displaced by morpholine (B109124) in the presence of a base to form a new carbon-nitrogen bond. evitachem.com This reactivity is fundamental to its role as a building block for more complex molecules.

The cyano group (nitrile) is also a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in the formation of various heterocyclic rings. This multiplicity of reaction pathways allows chemists to tailor the final product for specific applications, ranging from pharmaceuticals to materials science.

Contribution to the Development of Heterocyclic Building Blocks in Organic Synthesis

Heterocyclic compounds, particularly those containing nitrogen, are of immense importance in medicinal chemistry and drug discovery. ekb.egekb.egbohrium.comresearchgate.net Nicotinonitrile and its derivatives are recognized as privileged scaffolds in the design of biologically active molecules. ekb.egekb.egbohrium.com this compound serves as a key starting material for the synthesis of a variety of more complex heterocyclic systems.

The strategic placement of reactive sites on the pyridine ring of this compound allows for its elaboration into fused ring systems and other complex heterocyclic architectures. The ability to selectively functionalize the molecule at different positions is a crucial aspect of its utility. For example, the synthesis of various 3-cyanopyridine (B1664610) derivatives often starts from simpler, functionalized pyridines. ekb.eg The presence of the chloro, fluoro, and methyl groups on this compound offers multiple avenues for cyclization and annulation reactions, leading to the creation of novel heterocyclic frameworks that can be screened for a wide range of biological activities. nih.gov

Exploration in Functional Materials Development

The unique electronic properties conferred by the combination of electron-withdrawing (cyano, chloro, fluoro) and electron-donating (methyl) groups on the pyridine ring make this compound and its derivatives promising candidates for applications in materials science.

Non-Linear Optical (NLO) Materials Research

Non-linear optical (NLO) materials are capable of altering the properties of light and have applications in telecommunications, optical computing, and laser technology. The design of organic NLO materials often focuses on creating molecules with a significant difference in electron density, typically through the combination of electron-donating and electron-accepting groups connected by a π-conjugated system.

Pyridine-based molecules have been investigated for their NLO properties. rsc.orgacs.org The structure of this compound, with its electron-withdrawing cyano and halogen groups and the methyl group, provides a basis for the design of push-pull systems. Derivatization of this molecule, for example, by replacing the chlorine atom with a strong electron-donating group, could lead to novel chromophores with enhanced second-order NLO responses. Research on substituted pyranes and other heterocyclic systems has demonstrated that careful tuning of the molecular structure can lead to significant NLO effects. researchgate.net

Organic Light-Emitting Diode (OLED) Materials through Derivatization

Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its construction, including the emissive layer, host materials, and charge-transporting layers.

Nicotinonitrile derivatives are being explored for their potential use in OLEDs. The pyridine core can be incorporated into larger conjugated systems that exhibit desirable photophysical properties, such as high quantum yields and specific emission colors. By modifying this compound, for instance, through cross-coupling reactions to extend the π-conjugation, it is possible to synthesize novel materials for OLED applications. The development of new host and dopant materials is crucial for improving the efficiency and stability of OLEDs. tcichemicals.com Research on various organic emitters, including pyrene-benzimidazole derivatives, highlights the importance of molecular design in achieving desired electroluminescent properties. nih.gov

Future Directions in the Synthesis of Novel Nicotinonitrile Architectures

The future of research involving this compound and related compounds is geared towards the synthesis of increasingly complex and functional molecular architectures. A key direction will be the development of more efficient and selective synthetic methodologies to manipulate the functional groups on the nicotinonitrile core. This includes the exploration of novel catalytic systems for cross-coupling reactions and the development of regioselective functionalization techniques.

Furthermore, there is a growing interest in the incorporation of nicotinonitrile-based building blocks into supramolecular structures and polymers. This could lead to the development of new materials with tunable optical, electronic, and self-assembly properties. The continued exploration of nicotinonitrile derivatives in medicinal chemistry is also expected to yield new therapeutic agents with improved efficacy and novel mechanisms of action. ekb.egbohrium.com As our understanding of the structure-property relationships in these systems deepens, so too will the ability to design and synthesize next-generation materials and molecules based on the versatile nicotinonitrile scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。